(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride

Catalog No.
S13722800
CAS No.
M.F
C7H10BrClN2O2S
M. Wt
301.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanes...

Product Name

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride

IUPAC Name

(4-bromo-2-ethyl-5-methylpyrazol-3-yl)methanesulfonyl chloride

Molecular Formula

C7H10BrClN2O2S

Molecular Weight

301.59 g/mol

InChI

InChI=1S/C7H10BrClN2O2S/c1-3-11-6(4-14(9,12)13)7(8)5(2)10-11/h3-4H2,1-2H3

InChI Key

QFOQLKALSGWXIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)CS(=O)(=O)Cl

The compound (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride is a synthetic organic molecule characterized by its unique structure, which includes a pyrazole ring substituted with a bromine atom, an ethyl group, and a methyl group, alongside a methanesulfonyl chloride functional group. This compound is of interest in medicinal chemistry due to its potential applications in drug development and biological research.

Involving (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride include:

  • Nucleophilic Substitution: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
  • Coupling Reactions: This compound can participate in coupling reactions with amines or other nucleophiles, expanding its utility in synthesizing more complex molecules.
  • Electrophilic Aromatic Substitution: The bromine atom on the pyrazole ring can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the pyrazole structure.

These reactions are significant in the context of organic synthesis and medicinal chemistry, enabling the modification of the compound for various applications.

The synthesis of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride typically involves several steps:

  • Synthesis of the Pyrazole Ring: The initial step may involve the condensation of appropriate aldehydes or ketones with hydrazine derivatives to form the pyrazole core.
  • Bromination: The introduction of the bromine atom can be achieved through bromination reactions using bromine or brominating agents.
  • Formation of Methanesulfonyl Chloride: The final step involves reacting the pyrazole derivative with methanesulfonyl chloride, which can be performed under basic conditions to facilitate the formation of the sulfonyl chloride moiety.

This multi-step synthesis highlights the complexity involved in creating this compound and underscores its potential as a versatile building block in organic chemistry.

The applications of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride are diverse:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing bioactive compounds for drug discovery.
  • Chemical Biology: The compound can be used in probing biological pathways due to its ability to modify proteins through sulfonamide formation.
  • Agricultural Chemistry: Potential applications may extend to agrochemicals where modifications to plant growth regulators are required.

These applications indicate its significance across various fields, including pharmaceuticals and agriculture.

Interaction studies for (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride would involve assessing its binding affinity and activity against specific biological targets. Techniques such as molecular docking and high-throughput screening can be employed to evaluate how this compound interacts with proteins involved in disease pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride, including:

Compound NameStructural FeaturesUnique Aspect
4-Bromo-3-methylpyrazolePyrazole ring with bromine and methyl groupsPotential anti-inflammatory activity
1-Ethyl-3-methylpyrazoleEthyl and methyl substitutions on pyrazoleSimplified structure may exhibit different bioactivity
MethanesulfonamideContains methanesulfonyl groupKnown for antibacterial properties

These compounds highlight variations in substitution patterns that may influence their biological activities and chemical reactivity. The uniqueness of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonyl chloride lies in its specific combination of functional groups, which may impart distinct pharmacological properties compared to similar molecules.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

299.93349 g/mol

Monoisotopic Mass

299.93349 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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